High-Resolution NMR Characterization of (S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate
High-Resolution NMR Characterization of (S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate
Executive Summary & Structural Context
(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate (also known as N-Cbz-L- β -phenylalanine methyl ester) is a synthetically crucial protected β -amino acid. In modern drug development, β -amino acids are highly valued for their ability to form stable peptidomimetic foldamers (such as 14-helices) and their inherent resistance to enzymatic and proteolytic degradation[1][2][3].
The structural architecture of this molecule presents a fascinating case study for Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a chiral center at the C3 position induces significant magnetic anisotropy, fundamentally altering the chemical environment of adjacent protons. Furthermore, the carbobenzyloxy (Cbz) protecting group—widely utilized for its stability during peptide coupling and facile removal via hydrogenolysis[][5]—provides distinct diagnostic signals that serve as internal benchmarks during spectral assignment.
High-Resolution 1 H NMR Spectral Analysis
The 1 H NMR spectrum of this compound is defined by the complex spin-spin coupling networks induced by its stereocenter.
Quantitative Data Summary
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 , 298 K)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 7.20 – 7.38 | Multiplet (m) | 10H | - | Phenyl & Cbz Aromatic Protons |
| 5.65 | Broad doublet (br d) | 1H | ≈ 8.5 | Carbamate Amine (NH) |
| 5.15 | Doublet of triplets (dt) | 1H | 8.5, 6.0 | Chiral Methine (C3-H) |
| 5.08 | Singlet / AB quartet | 2H | - | Cbz Benzylic Methylene (-CH 2 -) |
| 3.60 | Singlet (s) | 3H | - | Ester Methyl (-OCH 3 ) |
| 2.90 | Doublet of doublets (dd) | 1H | 15.5, 6.5 | Diastereotopic Methylene (C2-H a ) |
| 2.80 | Doublet of doublets (dd) | 1H | 15.5, 6.0 | Diastereotopic Methylene (C2-H b ) |
Mechanistic Causality of Chemical Shifts
-
Diastereotopicity at C2: The most analytically significant feature of this spectrum is the splitting of the C2 methylene protons (H a and H b ). Because these protons are situated adjacent to the C3 stereocenter, they lack a plane of symmetry. Replacing either proton with a hypothetical test group yields diastereomers, rendering these protons diastereotopic[6][7]. Consequently, they reside in distinct magnetic environments regardless of rapid C-C bond rotation. They exhibit strong geminal coupling to each other ( 2J≈15.5 Hz) and unequal vicinal coupling to the C3 proton ( 3J≈6.5 and 6.0 Hz), appearing as two distinct doublet of doublets.
-
Quadrupolar Broadening: The amine proton (NH) appears as a broad doublet at δ 5.65 ppm. This broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (spin I=1 ). The rapid relaxation of the nitrogen nucleus partially decouples the NH proton, broadening its signal while still allowing the observation of vicinal coupling ( 3J≈8.5 Hz) to the C3-H.
13 C NMR Spectral Analysis
The 13 C NMR spectrum provides an orthogonal verification of the carbon backbone, highly sensitive to the electronegativity of the attached heteroatoms.
Quantitative Data Summary
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 , 298 K)
| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| 171.2 | C=O | Ester Carbonyl (C1) |
| 155.6 | C=O | Carbamate Carbonyl (Cbz) |
| 140.5 | C (ipso) | Phenyl ring attached to C3 |
| 136.4 | C (ipso) | Phenyl ring of Cbz group |
| 126.3 – 128.6 | CH (10C) | Aromatic Carbons |
| 66.8 | CH 2 | Cbz Benzylic Methylene |
| 51.8 | CH 3 | Ester Methyl (-OCH 3 ) |
| 51.2 | CH | Chiral Methine (C3) |
| 40.5 | CH 2 | Methylene (C2) |
Mechanistic Causality of Chemical Shifts
-
Carbonyl Deshielding Discrepancy: The ester carbonyl (C1) resonates at δ 171.2 ppm, whereas the Cbz carbamate carbonyl is significantly more shielded at δ 155.6 ppm. Causality: The carbamate carbonyl is flanked by two electronegative heteroatoms (Nitrogen and Oxygen). The nitrogen atom donates electron density into the carbonyl π∗ antibonding orbital via resonance more effectively than an alkyl oxygen, increasing the electron density around the carbamate carbon and shifting it upfield relative to the ester.
Advanced 2D NMR Strategies for Unambiguous Assignment
To definitively map the connectivity of (S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate, 2D NMR techniques are employed.
Key 2D NMR spin-spin correlation network for structural assignment.
-
COSY (Correlation Spectroscopy): Identifies 2J and 3J proton-proton couplings. The C3-H ( δ 5.15) will show strong cross-peaks with both the NH proton and the diastereotopic C2 protons, confirming the contiguous spin system of the β -amino acid core.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range ( 2J and 3J ) proton-carbon couplings. The C2 protons ( δ 2.80, 2.90) will show a strong 2J correlation to the ester carbonyl ( δ 171.2), unambiguously distinguishing the ester carbonyl from the Cbz carbonyl.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol outlines a self-validating system for acquiring publication-grade NMR spectra.
Self-validating NMR acquisition workflow ensuring optimal signal-to-noise and resolution.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is chosen because its low polarity stabilizes the intramolecular hydrogen bonding states relevant to peptidomimetics, preventing rapid proton exchange that would obliterate the NH signal.
-
-
Probe Tuning and Matching (ATM): Adjust the probe circuit impedance to exactly 50 Ω for both 1 H and 13 C frequencies.
-
Causality: Perfect impedance matching maximizes the transfer of Radio Frequency (RF) power to the sample, ensuring precise 90∘ pulse widths and maximizing the Signal-to-Noise Ratio (SNR).
-
-
Shimming and Locking: Lock onto the deuterium frequency of CDCl 3 and perform gradient shimming (TopShim).
-
Validation Check: The residual CHCl 3 solvent peak must appear as a perfectly symmetrical, sharp singlet at exactly δ 7.26 ppm with a half-height line width ( W1/2 ) of <1.0 Hz. If the peak exhibits "tailing," the Z1 and Z2 gradients are misaligned and must be re-shimmed.
-
-
Acquisition Parameters ( 1 H): Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: The D1 delay must be ≥5×T1 (longitudinal relaxation time) of the slowest relaxing proton. Insufficient D1 leads to partial saturation, resulting in artificially low integration values.
-
Validation Check: The integration of the -OCH 3 singlet must be set strictly to 3.00. The total integration of the aromatic region must subsequently yield 10.00±0.15 . Deviations indicate either an incomplete relaxation delay or the presence of impurities.
-
-
Processing: Apply a Fourier Transform (FT) followed by zero-order and first-order phase correction.
-
Validation Check: The baseline must be perfectly flat across the entire spectral window without the application of a polynomial baseline correction. A rolling baseline indicates acoustic ringing or a truncated Free Induction Decay (FID), requiring an increase in the acquisition time (AQ).
-
References
-
Fiveable. "Diastereotopic Protons Definition - Organic Chemistry." Fiveable. URL: [Link]
-
Master Organic Chemistry. (2022). "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry. URL:[Link]
-
Ege, M., et al. (2007). "Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories." Biopolymers. URL:[Link]
-
Williams, L., et al. (2022). "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions." Life (Basel). URL:[Link]
-
Bendele, et al. (2003). "Photochemical Protection of Amines with Cbz and Fmoc Groups." The Journal of Organic Chemistry. URL:[Link]
-
Reyes-Rangel, G., et al. "Enantioselective synthesis of beta-Amino acids." SciELO. URL:[Link]
Sources
- 1. Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
